molecular formula C16H13FN2O B578702 N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide CAS No. 1365272-53-2

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide

Cat. No.: B578702
CAS No.: 1365272-53-2
M. Wt: 268.291
InChI Key: HBDSWDUDNYFTMJ-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C16H13FN2O. It is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a central acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide typically involves the reaction of 4-cyanobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Cyanophenyl)(4-bromophenyl)methyl]acetamide
  • N-[(4-Cyanophenyl)(4-chlorophenyl)methyl]acetamide
  • N-[(4-Cyanophenyl)(4-methylphenyl)methyl]acetamide

Uniqueness

N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

N-[(4-cyanophenyl)-(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11(20)19-16(14-6-8-15(17)9-7-14)13-4-2-12(10-18)3-5-13/h2-9,16H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDSWDUDNYFTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742902
Record name N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-53-2
Record name N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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